2-甲磺酰基-N-(4,5,6,7-四氢-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

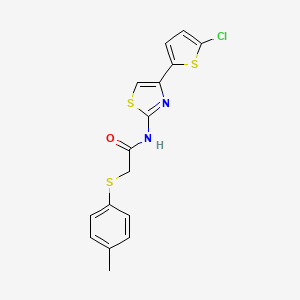

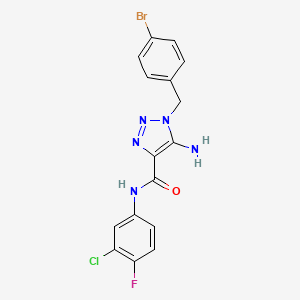

The compound 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical entity that appears to be related to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The methanesulfonyl group attached to the benzamide moiety suggests that this compound could have potential applications in medicinal chemistry, given the relevance of sulfonamide derivatives in drug design and development.

Synthesis Analysis

The synthesis of related benzothiazole derivatives can be achieved through various methods. For instance, methanesulfonic acid has been used as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids . Similarly, a combination of methanesulfonic acid with SiO2 has been employed for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, indicating that methanesulfonic acid plays a crucial role in the cyclization process to form the benzothiazole core . Although the specific synthesis of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution of the benzothiazole with a methanesulfonyl group would likely influence the electronic properties of the molecule and could affect its binding interactions with biological targets. The X-ray crystallographic studies of a related sulfonamide compound interacting with carbonic anhydrase isozymes provide insights into the potential binding modes and interactions that such sulfonamide derivatives can have with enzymes .

Chemical Reactions Analysis

The reactivity of benzothiazole and sulfonamide derivatives can be quite diverse. For example, 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole has been shown to undergo intramolecular ring transformation reactions with binucleophilic reagents to yield fused s-triazoles . This indicates that the methanesulfonyl group can participate in nucleophilic substitution reactions, which could be relevant for the chemical transformations of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are not provided in the papers, we can infer that the compound would exhibit properties typical of benzothiazoles and sulfonamides. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonamide group, and a certain degree of lipophilicity conferred by the benzothiazole moiety. The presence of a tetrahydrobenzothiazole structure suggests that the compound could also exhibit stereochemical properties that might be relevant in its biological activity .

科学研究应用

药物化学与药物开发

背景:: 该化合物属于苯并噻唑类,其生物活性已得到广泛研究。

应用::- 抗癌药: 研究人员已研究了苯并噻唑衍生物作为潜在抗癌药。 该化合物中苯并噻唑部分的存在表明它可能对癌细胞具有细胞毒性作用 .

- 酶抑制剂: 苯并噻唑衍生物通常作为酶抑制剂。 科学家们一直在探索它们在抑制阿尔茨海默病和糖尿病等疾病中特定酶的潜力。 可以评估该化合物对相关酶的抑制作用 .

材料科学与有机电子学

背景:: 苯并噻唑衍生物由于其π共轭体系而具有有趣的电子性质。

应用::- 有机半导体: 研究人员已将苯并噻唑类化合物用于有机场效应晶体管 (OFET) 和有机发光二极管 (OLED)。 该化合物可能有助于开发高效的有机电子器件 .

- 光伏: 苯并噻唑衍生物已被用作有机太阳能电池中的电子传输材料。 它们促进电荷传输的能力使其成为光伏应用的有希望的候选者 .

配位化学与金属配合物

背景:: 苯并噻唑衍生物中的硫原子和氮原子可以与金属离子配位。

应用::- 金属配合物: 该化合物可以作为配位化学中的配体。 研究人员可以通过将其与铜、钴或镍等过渡金属配位来合成金属配合物。 这些配合物可能在催化或材料科学中得到应用 .

农用化学品和杀虫剂

应用::- 杀虫剂: 苯并噻唑衍生物已因其杀虫特性而被研究。 可以评估该化合物对农业害虫的有效性 .

分析化学

应用::- 分析试剂: 苯并噻唑衍生物可用作分析化学中的试剂。 研究人员可能会探索其在检测特定分析物或作为化学分析的一部分中的应用 .

高分子化学

应用::- 聚合物添加剂: 苯并噻唑衍生物已作为添加剂加入聚合物中以增强其性能。 该化合物可以提高某些聚合物的机械强度、热稳定性或阻燃性 .

属性

IUPAC Name |

2-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-22(19,20)13-9-5-2-6-10(13)14(18)17-15-16-11-7-3-4-8-12(11)21-15/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFSDHIYRJNOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)

![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)